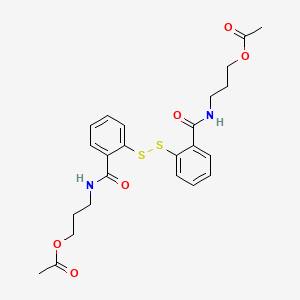
2,2'-Dithiobis(N-(3-(acetyloxy)propyl)benzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is a compound belonging to the benzamide family, characterized by the presence of a dithiobis group and an acetyloxypropyl substituent. Benzamides are known for their diverse applications in medical, industrial, and biological fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) typically involves the reaction of 2,2’-dithiobis(benzoyl chloride) with N-(3-(acetyloxy)propyl)amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiobis bond, yielding two thiol-containing benzamide molecules.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol-containing benzamides.
Substitution: Benzamides with different substituents replacing the acetyloxy group.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) involves its interaction with molecular targets such as enzymes and receptors. The dithiobis group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The acetyloxypropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the acetyloxypropyl group, making it less effective in certain applications.
N-(3-(acetyloxy)propyl)benzamide: Does not contain the dithiobis group, limiting its ability to form disulfide bonds.
Uniqueness
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is unique due to the combination of the dithiobis and acetyloxypropyl groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various fields of research and application.
Propiedades
Número CAS |
88848-48-0 |
|---|---|
Fórmula molecular |
C24H28N2O6S2 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
3-[[2-[[2-(3-acetyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl acetate |
InChI |
InChI=1S/C24H28N2O6S2/c1-17(27)31-15-7-13-25-23(29)19-9-3-5-11-21(19)33-34-22-12-6-4-10-20(22)24(30)26-14-8-16-32-18(2)28/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,25,29)(H,26,30) |
Clave InChI |
UAICOZIKAKZIDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


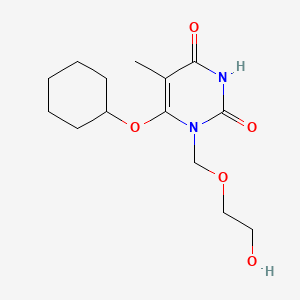
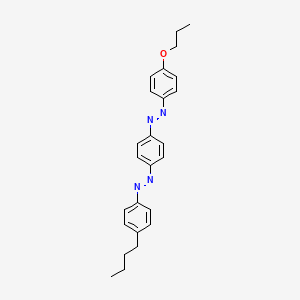
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

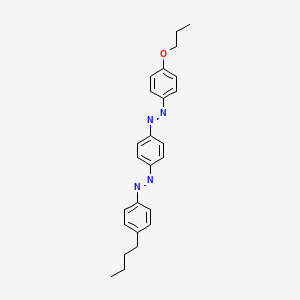
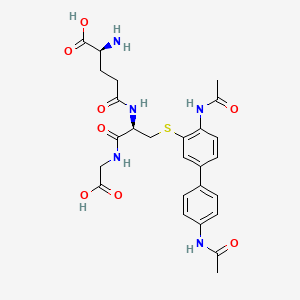

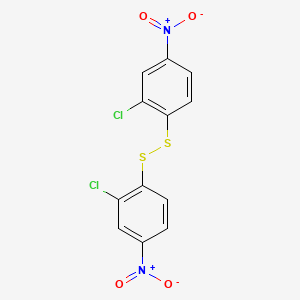

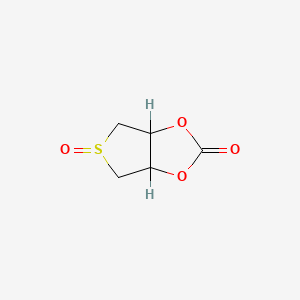
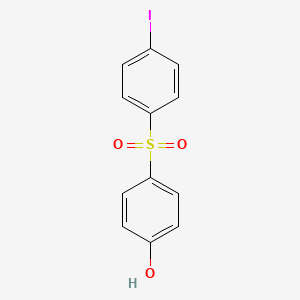
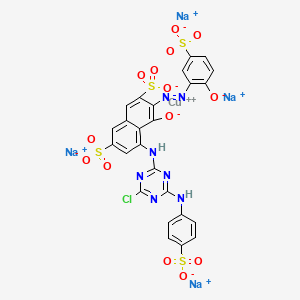
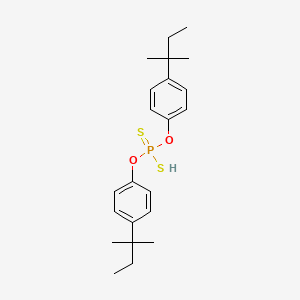
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
